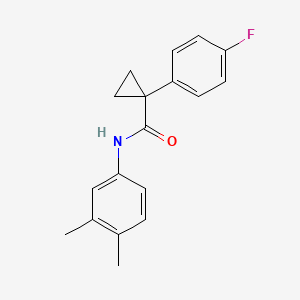
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide (DFCPC) is a cyclic compound that has been studied for its potential applications in scientific research. It is a cyclic amide that is composed of a cyclopropane ring with a carboxamide group attached. In recent years, DFCPC has been studied for its ability to modulate cellular processes, including the expression of proteins and the activity of enzymes. Additionally, DFCPC has been found to have anti-inflammatory and analgesic effects in animal models. In
科学研究应用
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide has been studied for its potential applications in scientific research. It has been found to modulate cellular processes, including the expression of proteins and the activity of enzymes. Additionally, this compound has been studied for its ability to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators. Furthermore, this compound has been found to have anti-inflammatory and analgesic effects in animal models.
作用机制
Target of Action
The primary target of F5475-0038 is the soluble guanylate cyclase (sGC) . sGC is an enzyme found in the smooth muscle cells of the blood vessels, and it plays a crucial role in the regulation of vascular tone, cell proliferation, and inflammation .
Mode of Action
F5475-0038 is a stimulator of sGC . It enhances the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that causes relaxation of the smooth muscle cells. This leads to vasodilation, reducing the resistance to blood flow .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels trigger a cascade of events within the cell. The elevated cGMP activates protein kinase G (PKG), which phosphorylates multiple targets leading to a decrease in intracellular calcium levels. This results in the relaxation of smooth muscle cells and vasodilation .
Pharmacokinetics
The pharmacokinetics of F5475-0038 have been studied in a phase 1 clinical trial . The compound is administered via a dry-powder inhaler, which allows for targeted delivery to the lungs . The study found that F5475-0038 was generally well-tolerated without systemic side effects on blood pressure or heart rate up to 24 hours post-dose .
Result of Action
The primary result of F5475-0038’s action is a reduction in pulmonary vascular resistance . The study found that treatment with inhaled single-dose F5475-0038 showed rapid and sustained reductions in pulmonary vascular resistance and increases in pulmonary blood volume .
Action Environment
The efficacy and safety of F5475-0038 can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and specific genetic factors can all impact the compound’s action, efficacy, and stability
实验室实验的优点和局限性
The advantages of using N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide in lab experiments include its ability to modulate cellular processes, including the expression of proteins and the activity of enzymes, as well as its anti-inflammatory and analgesic effects in animal models. A limitation of using this compound in lab experiments is that the exact mechanism of action of the compound is not yet fully understood.
未来方向
For the study of N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide include further research into the exact mechanism of action of the compound, as well as research into its potential applications in therapeutic treatments. Additionally, further research into the biochemical and physiological effects of this compound would be beneficial. Furthermore, research into the potential toxicity of this compound, as well as its potential interactions with other compounds, should also be conducted. Finally, research into the potential uses of this compound in other fields, such as agriculture, would be beneficial.
合成方法
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can be synthesized by a method known as the Grignard reaction. This method involves the reaction of a carbonyl compound, such as a carboxylic acid, with a Grignard reagent. The Grignard reagent is a compound that contains a carbon-magnesium bond. The reaction of the Grignard reagent with the carbonyl compound produces a carboxylate salt, which can then be reacted with a base to form the desired cyclic amide.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-12-3-8-16(11-13(12)2)20-17(21)18(9-10-18)14-4-6-15(19)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBLHLVDLPVKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6574539.png)
![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6574543.png)
![2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6574551.png)
![N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6574553.png)
![3-methoxy-1-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6574559.png)
![3-methoxy-1-methyl-N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B6574564.png)
![3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6574569.png)
![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine](/img/structure/B6574576.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6574582.png)
![4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B6574591.png)
![4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide](/img/structure/B6574596.png)
![N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopentaneamidobenzamide](/img/structure/B6574604.png)
![N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6574607.png)
![1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6574631.png)
